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molecular formula C4H4F4O2S B8652029 3-Methylthiotetrafluoropropionic acid CAS No. 77705-92-1

3-Methylthiotetrafluoropropionic acid

Cat. No. B8652029
M. Wt: 192.13 g/mol
InChI Key: ZWBMALRBYQLPIM-UHFFFAOYSA-N
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Patent
US04474700

Procedure details

NaSCH3 was prepared by distilling 24 g (0.50 mol) of methyl mercaptan into a stirred suspension of 24 g (0.50 mol) of 50% NaH/mineral oil in 170 ml of dimethyl sulfoxide over a 2-hr period. The mixture was charged into a 400-ml tube with 27 g (0.6 mol) of CO2 and 50 g (0.50 mol) of tetrafluoroethylene and shaken at 50° for 8 hrs. The reaction mixture was poured into a cold solution of 300 ml of concentrated HCl in 1 liter of water, and the resulting mixture was extracted continuously with ether. Removal of volatiles from the extracts at 5 mm gave 94.6 g of 3-methylthiotetrafluoropropionic acid. This acid was stirred at 85° to 95° while a mixture of 125 ml (about 1.2 mol) of 30% H2O2 and 75 ml of acetic acid was added dropwise over 2 hrs. The mixture was stirred at 90° to 95° for 3 hrs more, then evacuated at full pump to remove volatiles.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two
Name
Quantity
27 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][SH:2].[H-].[Na+].[C:5](=[O:7])=[O:6].[F:8][C:9]([F:13])=[C:10]([F:12])[F:11].Cl>CS(C)=O.O>[CH3:1][S:2][C:10]([F:12])([F:11])[C:9]([F:13])([F:8])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
CS
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
50 g
Type
reactant
Smiles
FC(=C(F)F)F
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
shaken at 50° for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
NaSCH3 was prepared
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted continuously with ether
CUSTOM
Type
CUSTOM
Details
Removal of volatiles from the extracts at 5 mm

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CSC(C(C(=O)O)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 94.6 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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